![molecular formula C19H21N5O2S B6564306 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide CAS No. 946371-28-4](/img/structure/B6564306.png)
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide, or DMP-ABS, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of benzenesulfonamide and is composed of a phenyl ring linked to a sulfonamide group. The compound is used as a versatile tool in various research applications due to its unique properties and ability to act as a catalyst.
Wissenschaftliche Forschungsanwendungen
- TCMDC-124952 was part of the Tres Cantos Antimalarial Set (TCAMS) screened against Plasmodium falciparum stage V gametocytes. It demonstrated dual activity against both gametocytes and asexual stages . This finding is crucial for malaria control and eradication efforts.
- The compound exhibited transmission-blocking potential by completely blocking transmission in the standard membrane feeding assay. This property makes it valuable for interrupting malaria transmission .
- TCMDC-124952 belongs to the benzenesulfonamide derivative class. It selectively inhibits PTR1 and shows growth inhibition of kinetoplastid parasites in the 5 μM range . This suggests its potential in treating kinetoplastid-related diseases.
- In the Pb ODA assay, TCMDC-124952 demonstrated potent inhibition of male gametocyte functional viability, with 75.4% inhibition. However, its activity against female gametocytes was lower (27.4% inhibition) .
- TCMDC-124952 represents a new chemical structure unrelated to previously described antimalarials. Such novel compounds can serve as starting points for future drug discovery programs and help identify new modes of action in malaria transmission .
Antimalarial Activity
Transmission-Blocking Potential
Kinetoplastid Parasites
Male Gametocyte Inhibition
Novel Chemical Structures
Wirkmechanismus
Target of Action
TCMDC-124952, also known as N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is a crucial enzyme involved in protein translation in the malaria parasite, Plasmodium falciparum . Another potential target is the essential malarial kinase PfCLK3 .
Mode of Action
TCMDC-124952 inhibits the PfAsnRS via a unique mechanism known as reaction hijacking . This process involves the enzyme-mediated production of an Asn-TCMDC-124952 adduct, which inhibits protein translation and activates the amino acid starvation response .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-124952 affects the protein translation pathway, leading to an activation of the amino acid starvation response . This response is a cellular stress response activated due to amino acid scarcity. The potential inhibition of PfCLK3 could also affect various biochemical pathways, given the kinase’s role in multiple cellular processes .
Pharmacokinetics
The compound’s potent activity against parasite cultures suggests it may have favorable bioavailability .
Result of Action
The inhibition of PfAsnRS and potentially PfCLK3 by TCMDC-124952 leads to potent activity against Plasmodium falciparum cultures . This suggests that the compound could have a significant impact on the growth and survival of the malaria parasite.
Eigenschaften
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-14-13-18(24(2)3)22-19(20-14)21-15-9-11-16(12-10-15)23-27(25,26)17-7-5-4-6-8-17/h4-13,23H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCZDNCTYGHQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.